4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H13F3N2O2·HCl. It is known for its unique structural features, which include a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline, which is then subjected to a series of reactions to introduce the piperidine ring and form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various pathways, including those involved in signal transduction and enzyme activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)aniline
- 4-chloro-3-(trifluoromethyl)phenyl compounds
Uniqueness
4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with a piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14ClF3N2O2 |
---|---|
Molecular Weight |
310.70 g/mol |
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)9-1-2-10(11(7-9)17(18)19)8-3-5-16-6-4-8;/h1-2,7-8,16H,3-6H2;1H |
InChI Key |
BNNLCXUWDXOHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.